molecular formula C18H13F2N3O B5590768 N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide

N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide

Cat. No.: B5590768
M. Wt: 325.3 g/mol
InChI Key: PAHOYNMTEPZYQS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with fluorophenyl groups, which can influence its reactivity and interactions with biological targets.

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effect at the molecular level. This often involves interacting with specific proteins or other molecules in the body .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This includes toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential uses, and mechanisms of action. It could also involve developing more efficient synthesis methods or finding new applications for the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide typically involves the reaction of 4-fluoroaniline with a pyridine derivative under specific conditions. One common method includes the use of pyridine N-oxides for direct fluorination, which can be achieved through nucleophilic substitution reactions . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The fluorophenyl groups can participate in substitution reactions, where other substituents replace the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound can be used to study the interactions of fluorinated aromatic compounds with biological targets.

    Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide is unique due to its combination of a pyridine ring with fluorophenyl groups. This structure provides distinct electronic properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-fluoroanilino)-N-(4-fluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O/c19-12-3-7-14(8-4-12)22-17-16(2-1-11-21-17)18(24)23-15-9-5-13(20)6-10-15/h1-11H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHOYNMTEPZYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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